Helminthogermacrene

Description

Structure

3D Structure

Properties

CAS No. |

75023-40-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

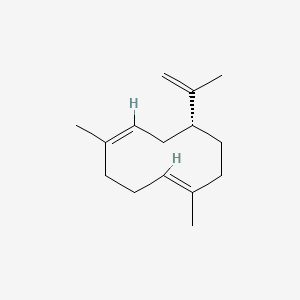

(1E,5Z,8R)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9-/t15-/m1/s1 |

InChI Key |

XMRKUJJDDKYUHV-SOMPWSNVSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C\C[C@@H](CC1)C(=C)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC(CC1)C(=C)C)C |

Origin of Product |

United States |

Chemical Properties and Isolation of Helminthogermacrene

Molecular Structure and Formula

Helminthogermacrene is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. mycocentral.euchemeo.com Its structure consists of a ten-membered carbocyclic ring with two double bonds, a methyl group, and an isopropenyl group. The IUPAC name for the (+)-enantiomer is (1E,5Z,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene. nih.gov

Angiosperms (e.g., Cannabis sativa L., Galium species)

Physicochemical Properties

The physicochemical characteristics of Helminthogermacrene have been determined through various computational and experimental methods. These properties are essential for its identification and for understanding its behavior in different chemical environments.

| Property | Value | Source |

| Molecular Weight | 204.35 g/mol | nih.govmycocentral.eu |

| Monoisotopic Mass | 204.187800766 Da | nih.govmycocentral.eu |

| Boiling Point (Estimated) | 269.85 °C | thegoodscentscompany.com |

| Melting Point (Estimated) | 16.85 °C | thegoodscentscompany.com |

| Vapor Pressure (Estimated at 25°C) | 0.0159 mm Hg | thegoodscentscompany.com |

| Water Solubility (Estimated at 25°C) | 0.009945 mg/L | thegoodscentscompany.com |

| LogP (Octanol/Water Partition Coefficient) | 5.035 (Crippen), 7.12 (KOWWIN) | chemeo.comthegoodscentscompany.com |

| Kovats Retention Index (Standard non-polar) | 1503 | nih.gov |

Natural Sources and Isolation Methods

Helminthogermacrene has been identified in a variety of natural sources. The (-)-enantiomer, known as (–)-helminthogermacrene, was first identified in the fungus Helminthosporium sativum and later in the termite Amitermes wheeleri. sci-hub.senih.gov The (+)-enantiomer has been reported in the liverwort Scapania undulata. nih.govsci-hub.se The compound is also produced by sandalwood (Santalum album) and has been detected as a volatile constituent in plants like Glechoma hederacea. cuni.czscispace.com

Isolation of Helminthogermacrene is typically achieved as part of the extraction of essential oils from these source organisms. frontiersin.org Common methods include steam distillation or solvent extraction. frontiersin.org Following extraction, the chemical composition of the essential oil is analyzed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), which separate and identify the individual volatile components like Helminthogermacrene. researchgate.netfrontiersin.org For preparative isolation, chromatographic techniques are employed to purify the compound from the complex mixture of the essential oil. researchgate.net

Biosynthesis of Helminthogermacrene

Precursor Molecules

The universal precursor for all sesquiterpenes, including Helminthogermacrene, is Farnesyl diphosphate (B83284) (FPP). d-nb.infopressbooks.pub FPP is an acyclic C15 isoprenoid intermediate derived from the mevalonate (B85504) pathway. pressbooks.pub The specific stereochemical folding of FPP within the active site of the synthase enzyme is crucial for directing the cyclization towards the germacrane (B1241064) skeleton. d-nb.info

Enzymatic Conversion

The conversion of FPP to Helminthogermacrene is catalyzed by a class of enzymes known as terpene synthases (TPS). d-nb.info Specifically, a sesquiterpene synthase from sandalwood, SasesquiTPS1, has been shown to produce Helminthogermacrene when incubated with FPP. cuni.cz The proposed biosynthetic mechanism involves the ionization of FPP to form a farnesyl cation. d-nb.info This is followed by a 1,10-cyclization to generate a germacradienyl cation intermediate. d-nb.infopressbooks.pub Subsequent deprotonation of this cation yields the final Helminthogermacrene structure. pressbooks.pub

Synthetic Organic Chemistry Approaches

Total Synthesis Methodologies

The construction of the medium-sized ten-membered ring of helminthogermacrene presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors. Over the years, chemists have devised several strategies to overcome these hurdles.

Early Pioneering Syntheses

Early synthetic routes to helminthogermacrene often relied on classical methods for ring formation. These initial approaches laid the groundwork for future, more efficient syntheses by identifying key challenges and potential solutions. A notable early synthesis started from geranylacetone (B162166). researchgate.net This approach highlighted the difficulties in controlling the stereochemistry of the final product and often resulted in a mixture of isomers.

Strategies Involving Intramolecular Cyclizations (e.g., McMurry Reaction)

A significant breakthrough in the synthesis of helminthogermacrene and other medium-ring sesquiterpenes came with the application of the McMurry reaction. thieme-connect.deresearchgate.net This low-valent titanium-induced intramolecular carbonyl coupling provided a powerful tool for the formation of the ten-membered ring. thieme-connect.deacs.org

One of the key syntheses utilizing this method started from geranylacetone and involved an intramolecular titanium-induced coupling of a dicarbonyl precursor as the key step. researchgate.netresearchgate.net This approach offered a concise route to the helminthogermacrene skeleton. researchgate.net However, a notable outcome of some McMurry cyclizations was the formation of a mixture of the desired (Z)-isomer (helminthogermacrene) and the tetrasubstituted cyclohexane, β-elemene, which arises from a Cope rearrangement of the initially formed (E)-isomer. ucl.ac.uk The ratio of these products was found to be dependent on the reaction conditions. ucl.ac.uk

The McMurry reaction involves the reductive coupling of two carbonyl groups to form an alkene. The process typically involves two steps: the preparation of an active low-valent titanium species, followed by the addition of the dicarbonyl compound. thieme-connect.de

Table 1: Key Features of McMurry Reaction in Helminthogermacrene Synthesis

| Feature | Description |

| Reaction Type | Intramolecular Reductive Carbonyl Coupling |

| Key Reagent | Low-valent titanium (e.g., from TiCl₃/Zn-Cu) whiterose.ac.uk |

| Precursor | Acyclic dicarbonyl compound researchgate.net |

| Ring Formed | Ten-membered carbocycle |

| Potential Side Reaction | Formation of β-elemene via Cope rearrangement ucl.ac.uk |

Novel Ring-Forming Reactions (e.g., Cascade Ring Expansion)

More recent synthetic strategies have explored novel ring-forming reactions to access the helminthogermacrene core. Cascade ring expansion reactions have emerged as a promising approach for the synthesis of medium-sized rings and macrocycles without the need for high-dilution conditions. whiterose.ac.uk These reactions proceed through a series of smaller, more favorable ring-forming events followed by a rearrangement to expand the ring to the desired size. whiterose.ac.uk While a specific application of a cascade ring expansion for the total synthesis of helminthogermacrene is not detailed in the provided search results, this strategy represents a modern approach to overcoming the challenges associated with medium-ring synthesis. whiterose.ac.ukwhiterose.ac.uk

Stereocontrolled Synthesis and Enantioselective Routes

Controlling the stereochemistry of the three chiral centers and the trisubstituted double bonds in helminthogermacrene is a crucial aspect of its total synthesis. Early syntheses often produced racemic mixtures. However, subsequent efforts have focused on developing stereocontrolled and enantioselective routes.

Determining the absolute configuration of naturally occurring helminthogermacrene was a significant step, achieved through detailed spectroscopic analysis and chemical correlation. uni-hamburg.de This knowledge is essential for designing enantioselective syntheses that target a specific enantiomer. While the provided information highlights the synthesis of racemic helminthogermacrene, the development of stereocontrolled methods for constructing similar terpenoid structures is an active area of research. researchgate.net

Synthesis of Mechanistic Probes and Analogs

The synthesis of analogs and mechanistic probes plays a vital role in understanding the biosynthesis and biological function of natural products. In the context of terpenes, aza-analogs of carbocationic intermediates have been synthesized to probe the mechanisms of terpene cyclases. cardiff.ac.uk For instance, the synthesis of aza-analogs of putative intermediates in the biosynthesis of other sesquiterpenes has provided valuable insights into the cyclization cascades. cardiff.ac.uk

In a study related to δ-cadinene synthase, the use of a fluorinated farnesyl diphosphate (B83284) analog led to the formation of 2F-helminthogermacrene A, demonstrating the potential of substrate analogs to divert biosynthetic pathways and produce novel compounds. rsc.org The synthesis of such analogs allows researchers to investigate the substrate specificity and mechanistic flexibility of the enzymes involved in terpene biosynthesis. rsc.orgresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds from various matrices. mdpi.comchromatographyonline.com This method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a solid or liquid sample. chromatographyonline.commdpi.com Volatile analytes, including helminthogermacrene, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. chromatographyonline.com The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the adsorbed volatiles are thermally desorbed for analysis. mdpi.com

HS-SPME-GC-MS offers several advantages, including simplicity, efficiency, and high sensitivity, making it an ideal method for analyzing the scent profiles of biological materials and characterizing the volatile constituents of natural products like propolis. mdpi.comnih.gov The choice of fiber coating is critical and is selected based on the polarity and volatility of the target analytes. mdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds. mdpi.com This technique has been successfully employed to characterize the volatile profiles of various materials, from insect flours to human skin emissions. mdpi.commdpi.com

A study on the essential oil of the liverwort Scapania undulata utilized GC-MS to analyze its composition, leading to the identification of (+)-helminthogermacrene as a new natural compound. researchgate.net

Influence of GC Parameters on Isomerization Phenomena

The analysis of germacrene-type sesquiterpenes, including helminthogermacrene, by gas chromatography can be complicated by thermally induced rearrangements. Germacrene A, a closely related isomer, is well-known to undergo a Cope rearrangement in the hot GC injector, resulting in the formation of β-elemene. researchgate.net This thermal isomerization leads to the appearance of two distinct peaks in the chromatogram, one for the original compound and one for its rearrangement product. researchgate.net

Helminthogermacrene, as an (E,Z)-configurational isomer of germacrene A, is susceptible to similar thermal transformations. researchgate.net The conditions within the GC injector, particularly the temperature, can significantly influence the extent of this isomerization. Therefore, careful optimization of GC parameters is crucial to minimize these artifacts and obtain an accurate representation of the sample's composition. Lowering the injector temperature is a common strategy to reduce the thermal stress on labile compounds like helminthogermacrene and its isomers. The investigation of these reaction products often requires enantioselective GC for separation and extensive NMR measurements for structural confirmation. researchgate.net

Liquid Chromatography Techniques

Liquid chromatography provides powerful alternatives and complementary methods to GC for the separation and purification of sesquiterpenes like helminthogermacrene, particularly for compounds that are thermally labile or non-volatile.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. erciyes.edu.tr It operates by pumping a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. erciyes.edu.tr The separation is based on the differential interactions of the analytes with the stationary phase, leading to different elution times. nih.gov

HPLC is a versatile method applicable to a wide range of substances, including those that are not suitable for GC analysis due to high molecular weight, low volatility, or thermal instability. erciyes.edu.trnih.gov In the context of sesquiterpenoids, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase. oiv.int

For the analysis of complex extracts, preparative HPLC can be used to isolate and purify specific compounds. For example, after an initial separation by other chromatographic techniques, preparative HPLC was used to obtain pure sesquiterpenoids, which were then analyzed for purity using analytical HPLC. mdpi.com The purity of the isolated compounds is often assessed by analytical HPLC, using a mobile phase such as methanol (B129727) and water, with detection at a specific wavelength (e.g., 210 nm). mdpi.com

Countercurrent Chromatography (HSCCC) for Sesquiterpene Separation

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that is particularly effective for the separation of natural products. researchgate.netnih.gov It eliminates irreversible adsorption and denaturation of the sample that can occur with solid support-based chromatography. researchgate.netnih.gov The method relies on partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil column that is subjected to a centrifugal force field. mdpi.com

A significant advancement in HSCCC for the separation of sesquiterpenes is the use of silver ion (Ag+) complexation chromatography. mdpi.com This approach, termed [Ag+]-HSCCC, enhances the separation of compounds with low polarity and similar structures, such as geometrical isomers. mdpi.com The silver ions, typically introduced as silver nitrate (B79036) in the aqueous phase of the solvent system, form reversible complexes with the double bonds of the sesquiterpenes, altering their partition coefficients and enabling their separation. mdpi.com

A study successfully employed [Ag+]-HSCCC to separate five sesquiterpenoids from a fermentation broth. mdpi.com The optimized solvent system consisted of n-hexane-methanol-silver nitrate solution. mdpi.com This technique, often coupled with preparative HPLC for final purification, has proven to be a powerful tool for isolating compounds like germacrene A and its isomers, which would otherwise be difficult to separate. mdpi.com

Table of HSCCC Separation Parameters:

| Parameter | Value |

| Solvent System | n-hexane-methanol-silver nitrate (3 mol/L) solution (10:9.5:0.5, v/v) |

| Rotation Speed | 800 rpm |

| Flow Rate | 2.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Data sourced from a study on the separation of sesquiterpenoids from a germacrene A fermentation broth. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the definitive structural elucidation of organic molecules, including complex natural products like helminthogermacrene. libretexts.orgresearchgate.net The technique is based on the magnetic properties of atomic nuclei, where certain nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. libretexts.org This frequency is highly sensitive to the local chemical environment, providing detailed information about the molecular structure. core.ac.uk

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus, while the coupling constant (J) reveals information about the connectivity between adjacent nuclei. core.ac.uk The integration of a signal is proportional to the number of nuclei it represents. core.ac.uk

For complex structures, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR: ¹H NMR provides information about the protons in a molecule, while ¹³C NMR details the carbon skeleton. core.ac.uk

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) identifies direct carbon-proton bonds, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bonds) correlations between protons and carbons. core.ac.uknih.gov NOE (Nuclear Overhauser Effect) experiments provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry. researchgate.netnih.gov

The comprehensive data obtained from these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the molecule's constitution and relative stereochemistry. researchgate.netnih.gov

Chiral Chromatography for Enantiomeric Resolution

Helminthogermacrene is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-helminthogermacrene and (-)-helminthogermacrene. nih.gov These enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. However, in a chiral environment, such as the active site of an enzyme or a chiral stationary phase, they can exhibit different interactions, which forms the basis for their resolution. eijppr.com The determination of the enantiomeric composition of helminthogermacrene is crucial for understanding its biosynthesis, biological activity, and natural origin, as natural products often exist as a single predominant optical isomer. gcms.czd-nb.info The presence of a racemic mixture (a one-to-one ratio of enantiomers) can sometimes indicate a synthetic origin or adulteration. gcms.cz

Chiral chromatography is the most powerful and widely used technique for the separation and quantification of enantiomers. gcms.czslideshare.net This is typically achieved through a direct method, which employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.comresearchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for this purpose. mdpi.comchromatographyonline.com

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable compounds like many sesquiterpenes, chiral gas chromatography is a highly effective method. The most common CSPs for this application are derivatized cyclodextrins. gcms.cz These cyclic oligosaccharides have a chiral cavity that allows for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, resulting in separation.

Research on the soldier defense secretions of Reticulitermes termites, which can contain helminthogermacrene, has employed chiral GC to determine the enantiomeric identity of various sesquiterpenes. usda.gov These studies often use capillary columns coated with modified cyclodextrins. An analytical challenge specific to germacrene-type sesquiterpenes is their thermal lability; under the high temperatures of a GC injector, germacrenes can undergo a Cope rearrangement to form elemene-type structures. usda.govfrontiersin.orgresearchgate.net For instance, germacrene A is known to rearrange to β-elemene, and helminthogermacrene can convert to cis-elemene, which must be accounted for during analysis to ensure accurate quantification of the original enantiomers. usda.govfrontiersin.org

Table 1: Representative Chiral Gas Chromatography (GC) Conditions for Sesquiterpene Enantiomer Separation

| Parameter | Description | Source |

| Column Type | 10% permethylated β-cyclodextrin–90% OV-1701 capillary column | usda.gov |

| Column Dimensions | 0.25 mm ID x 30 m | usda.gov |

| Temperature Program | 1°C/min, from 90°C to 180°C (typical for sesquiterpenes) | usda.gov |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | gcms.czresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separation of enantiomers. mdpi.com A significant advantage of HPLC is that it is performed at or near ambient temperature, avoiding the thermal degradation issues encountered in GC. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are the most widely used and successful for a broad range of chiral compounds. chromatographyonline.commdpi.com Chiral recognition on these phases is believed to occur through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create the necessary differences in binding energy for separation. eijppr.com

The selection of the mobile phase is critical and depends on the separation mode (normal-phase, reversed-phase, or polar organic mode). chromatographyonline.com Method development often involves screening a set of polysaccharide-based columns with various mobile phases to find the optimal conditions for resolving a specific pair of enantiomers like those of helminthogermacrene. chromatographyonline.comymc.co.jp

Table 2: Common Chiral HPLC Stationary Phases and Mobile Phases

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase(s) | Separation Mode | Source |

| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol, Ethanol, Acetonitrile/Water | Normal-Phase, Polar Organic, Reversed-Phase | chromatographyonline.commdpi.com |

| Polysaccharide (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Normal-Phase | chromatographyonline.com |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | Normal-Phase | eijppr.com |

| Macrocyclic Glycopeptides | Teicoplanin, Vancomycin | Methanol, Acetonitrile/Water with buffers | Reversed-Phase, Polar Ionic Mode | chromatographyonline.com |

Biological Activities and Importance of Helminthogermacrene

Cytotoxic Effects

Similarly, cytotoxic activities have been reported for essential oils containing Helminthogermacrene. researchgate.netgoogle.com For instance, the essential oil from Magnolia bidoupensis, which contains Helminthogermacrene, exhibited strong cytotoxic effects against several human cancer cell lines, including KB, HepG2, MCF-7, and A549. researchgate.net The tropane (B1204802) alkaloids hederacine A and B, isolated from Glechoma hederacea (a plant which also contains Helminthogermacrene), demonstrated cytotoxicity against a colon cancer cell line (CaCo-2). scispace.com However, the cytotoxic contribution of Helminthogermacrene itself within these mixtures requires further specific investigation.

Ecological Roles and Chemotaxonomic Utility

Inter-Organismal Chemical Communication

Chemical signaling is a fundamental mode of communication in the natural world, and compounds like helminthogermacrene are crucial messengers. Sesquiterpenes, in general, are involved in allelopathy, causing behavioral or developmental changes in other organisms to benefit the producer. bioremake.comreading.ac.uknih.gov

Research has identified helminthogermacrene as a key player in the chemical language of insects. Specifically, it is recognized as a component of the defensive secretions of certain termites, which can also function as alarm pheromones. acs.org For instance, (-)-helminthogermacrene is a known precursor to germacrene A, a compound that serves as an alarm pheromone for the aphid Therioaphis maculata. sci-hub.senih.govd-nb.info When threatened, the release of these compounds can signal danger to other individuals of the same species, prompting them to disperse or adopt defensive postures. This function underscores the compound's vital role in the survival and social organization of these insects.

The production of volatile sesquiterpenes by fungi also points to their role in communication, potentially acting as autoinucers or signaling molecules in interactions with bacteria, plants, and other fungi. hebmu.edu.cn

Contribution to Defensive Strategies in Biological Systems

Many organisms, being immobile or slow-moving, rely on chemical warfare for protection against predators, pathogens, and environmental stressors. numberanalytics.commpg.de Sesquiterpenes are a cornerstone of these defensive arsenals, often exhibiting antimicrobial, antifungal, and anti-herbivory properties. reading.ac.uknih.govnumberanalytics.com

Helminthogermacrene is a prominent component in the defensive strategies of termites. The soldier caste of the Nearctic termite, Amitermes wheeleri, produces a defensive secretion in which (-)-helminthogermacrene is a major constituent. acs.orgacs.org This secretion acts as a repellent against predators, effectively deterring attacks. acs.org The presence of such specialized chemical weapons highlights the evolutionary adaptation of these termites to their ecological niches. usda.gov Similarly, the product of the terpene synthase NP1 in Nostoc punctiforme, 8a-epi-α-selinene, has been isolated from termites where it functions as a defense compound. asm.org

The general defensive functions of sesquiterpenes include disrupting the cell walls of fungi and invasive bacteria and protecting plants from oxidative damage. bioremake.comnih.gov Their bitter taste often acts as a direct antifeedant, repelling insects and other herbivores. nih.gov

| Organism | Role of Helminthogermacrene | Specific Enantiomer/Isomer | Source(s) |

| Amitermes wheeleri (Termite) | Major component of soldier defensive secretion; predator repellent | (-)-Helminthogermacrene | acs.orgnih.govacs.orgpherobase.com |

| Therioaphis maculata (Aphid) | Precursor to the alarm pheromone Germacrene A | (-)-Helminthogermacrene | sci-hub.senih.govd-nb.info |

| Helminthosporium sativum (Fungus) | Produces the compound, likely for defense/communication | (-)-Helminthogermacrene | sci-hub.senih.gov |

| Sandalwood (Santalum album) | Component of a complex sesquiterpene mixture generated by SasesquiTPS1 | Helminthogermacrene | mpg.de |

Applications in Chemotaxonomic Delineation of Species

Chemotaxonomy utilizes the chemical constituents of organisms as characters for classification and understanding evolutionary relationships. The specific array of secondary metabolites, such as sesquiterpenes, produced by an organism can serve as a distinctive chemical fingerprint. reading.ac.uknih.gov

Helminthogermacrene has proven to be a valuable marker in the chemosystematic studies of liverworts (Hepatophyta). researchgate.netnih.gov The enantiomeric form of sesquiterpenoids is often a key characteristic; most sesquiterpenoids found in liverworts are enantiomers of those found in higher plants. researchgate.net For example, (+)-helminthogermacrene was identified as a new natural compound from the essential oil of the liverwort Scapania undulata. sci-hub.senih.govnih.gov Its presence, along with other specific sesquiterpenes, helps to chemically characterize and differentiate this species from others. nih.gov

The compound has also been identified in other liverworts, such as Diplophyllum albicans and Diplophyllum taxifolium, further aiding in the chemical profiling of this plant group. researchgate.netd-nb.info The distribution of different enantiomers of helminthogermacrene across different kingdoms—(-) in fungi and insects, (+) in liverworts—provides a clear example of its utility as a chemotaxonomic tool. sci-hub.senih.gov

| Kingdom | Organism | Specific Enantiomer Identified | Source(s) |

| Plantae | Scapania undulata (Liverwort) | (+)-Helminthogermacrene | sci-hub.senih.govnih.gov |

| Plantae | Diplophyllum albicans (Liverwort) | Helminthogermacrene | researchgate.net |

| Plantae | Diplophyllum taxifolium (Liverwort) | Helminthogermacrene | researchgate.net |

| Plantae | Glechoma hederacea (Ground Ivy) | Helminthogermacrene | ajol.info |

| Fungi | Helminthosporium sativum | (-)-Helminthogermacrene | sci-hub.senih.gov |

| Animalia | Amitermes wheeleri (Termite) | (-)-Helminthogermacrene | acs.orgnih.gov |

Discovery of Uncharacterized Biosynthetic Pathways and Enzymes

With the rapid expansion of genomic and transcriptomic data, researchers are continuously mining the genomes of diverse organisms for new terpene synthase (TPS) genes. mpg.de The functional characterization of these novel enzymes from previously unexplored bacteria, fungi, and plants is expected to reveal new biosynthetic pathways and synthases capable of producing Helminthogermacrene, perhaps with greater specificity or via different mechanisms than those currently known. nih.gov

Biotechnological Production through Metabolic Engineering

The natural abundance of Helminthogermacrene is typically very low, making extraction from its native sources impractical for any large-scale application. Metabolic engineering offers a promising alternative. Scientists are developing microbial chassis, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, to produce terpenes. researchgate.netresearchgate.net By introducing the genes for a Helminthogermacrene synthase and optimizing the host's metabolic pathways to increase the supply of the FPP precursor, it is feasible to develop a fermentation-based production platform for this and other valuable sesquiterpenes. researchgate.netbrain-biotech-group.com

Development of Advanced Analytical Techniques for In Vivo Studies

Studying volatile and thermally labile compounds like Helminthogermacrene presents analytical challenges. Standard techniques like gas chromatography (GC) can cause heat-induced rearrangements (e.g., Cope rearrangement to β-elemene), which can misrepresent the true composition of a sample. frontiersin.orgfrontiersin.org Consequently, there is a growing need for advanced, milder analytical methods that allow for the in vivo or in situ detection and quantification of these molecules in living organisms without altering them. Advanced 2D NMR techniques are also crucial for unambiguous stereochemical assignment. researchgate.net

Deeper Insights into Ecological Interactions at a Molecular Level

Future research aims to move beyond simply identifying Helminthogermacrene in an organism to understanding its precise role in ecological interactions at the molecular level. This involves identifying the specific olfactory receptors in insects that detect it as a pheromone or signal, clarifying its mode of action as an antimicrobial or anti-feedant compound in plant defense, and unraveling the complex chemical dialogues that it mediates between different species in an ecosystem. mdpi.comnih.gov

Conclusion

Helminthogermacrene is a macrocyclic sesquiterpene that holds a notable position in natural products chemistry. As a member of the germacrane (B1241064) family, it serves as a key example of the complex molecular architecture generated through sesquiterpene biogenesis from farnesyl diphosphate (B83284). Its chemical properties have been well-characterized, and its synthesis has been achieved through strategic organic reactions. While often identified as a component of biologically active essential oils, further research is warranted to delineate the specific antimicrobial and cytotoxic contributions of the isolated compound. Its relationship with important isomers like germacrene A and derivatives such as β-elemene underscores the intricate web of biosynthetic and chemical transformations that define this class of natural products.

Q & A

Q. What are the primary natural sources of helminthogermacrene, and how is it identified in plant extracts?

Helminthogermacrene, a sesquiterpene (C15H24), is commonly found in plants such as Cannabis sativa, Artemisia species, and Eupatorium genera. Identification involves gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling and nuclear magnetic resonance (NMR) for structural confirmation. For example, in cannabis volatile oil analysis, (-)-helminthogermacrene clusters with terpinolene, showing higher abundance in specific storage conditions . Researchers should cross-reference spectral databases (e.g., NIST) and validate findings with authentic standards .

Q. What experimental methodologies are used to characterize helminthogermacrene’s stereochemistry?

Stereochemical determination requires chiral chromatography or X-ray crystallography. For instance, biosynthetic studies of sesquiterpenoids like helminthogermacrene from farnesyl diphosphate (FPP) often employ isotopic labeling and enzyme assays to trace stereochemical pathways. Circular dichroism (CD) spectroscopy can also differentiate enantiomers .

Q. How can researchers design a study to investigate helminthogermacrene’s ecological roles in plant-insect interactions?

Use bioassay-guided fractionation combined with field experiments. For example, test helminthogermacrene’s repellent or attractant properties using Y-tube olfactometers or electroantennography (EAG). Include controls for co-occurring metabolites (e.g., monoterpenes) to isolate effects. Ensure ecological relevance by replicating natural concentrations observed in plant tissues .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for helminthogermacrene?

Discrepancies often arise from variations in extraction methods (e.g., hydrodistillation vs. supercritical CO2) or biological models. To address this:

Q. How can computational methods enhance the study of helminthogermacrene’s biosynthetic pathways?

Molecular docking and quantum mechanical calculations predict enzyme-substrate interactions in sesquiterpene synthases. For example, homology modeling of FPP cyclases can identify active-site residues critical for helminthogermacrene formation. Pair computational predictions with in vitro enzyme assays (e.g., site-directed mutagenesis) to validate mechanisms .

Q. What advanced experimental designs are suitable for probing helminthogermacrene’s pharmacological potential?

- Target identification : Use affinity chromatography with immobilized helminthogermacrene to isolate binding proteins from cell lysates.

- Mechanistic studies : Apply CRISPR-Cas9 gene editing in model organisms (e.g., Drosophila) to knock out putative receptor genes.

- Toxicity profiling : Conduct high-content screening (HCS) with human cell lines to assess cytotoxicity and genotoxicity .

Q. How can researchers ensure reproducibility in helminthogermacrene quantification across laboratories?

Adopt harmonized protocols:

Q. What methodologies elucidate the synergistic effects of helminthogermacrene with other plant metabolites?

Design fractional inhibitory concentration (FIC) assays or checkerboard analyses. For example, test helminthogermacrene in combination with α-pinene or limonene against microbial pathogens. Use isobolograms to classify interactions (additive, synergistic, antagonistic) .

Methodological Considerations

- Literature Review : Use systematic search strategies (e.g., Boolean operators in PubMed/Scopus) with keywords: "helminthogermacrene AND biosynthesis," "sesquiterpene AND bioactivity." Avoid unreliable sources (e.g., ) per evidence guidelines .

- Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details. Include spectral data in supplementary materials and cite primary literature for known compounds .

- Ethical Compliance : For ecological or pharmacological studies, adhere to institutional biosafety protocols and cite ethical approval codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.